molecular formula C17H18F3N3O2 B1401813 2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide CAS No. 1311278-61-1

2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide

Cat. No. B1401813
CAS RN: 1311278-61-1
M. Wt: 353.34 g/mol
InChI Key: LSIUDDPMGVMYLO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide is 353.34 g/mol. The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a trifluoromethyl group (-CF3), which consists of a carbon atom bonded to three fluorine atoms .

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

One of the significant applications of derivatives similar to 2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide is in amyloid imaging for Alzheimer's disease diagnosis and management. Amyloid imaging ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP), have been developed to measure amyloid in vivo in the brains of Alzheimer's disease patients. This advancement is crucial for understanding the pathophysiological mechanisms and the progression of amyloid deposits in the brain, enabling early detection of Alzheimer's disease and the evaluation of new anti-amyloid therapies (Nordberg, 2007).

Antiemetics in Pregnancy

In the context of safety and efficacy, compounds with structures similar to this compound have been reviewed for their use as antiemetics during pregnancy. Such studies aim to understand the therapeutic potential and safety profiles of these compounds when used to treat nausea and vomiting in pregnant women, highlighting the importance of evaluating teratogenic risks and the efficacy of these medications (Leathem, 1986).

Antitubercular Activity

Research into the modification of structures similar to this compound has led to the development of derivatives with significant antitubercular activity. These studies involve the evaluation of compounds against various strains of Mycobacterium tuberculosis, highlighting their potential as leads for new antitubercular compounds. The effectiveness of these compounds in vitro against resistant strains and their comparison with existing treatments such as isoniazid (INH) have been key areas of focus (Asif, 2014).

Optoelectronic Materials

The inclusion of pyridin and phenoxy units in compounds has been explored for applications in optoelectronic materials. These materials are crucial for the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The synthesis and application of quinazoline derivatives, which share structural similarities with this compound, for optoelectronic applications, have shown promising results, offering a pathway to novel materials with enhanced performance (Lipunova et al., 2018).

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, such as 2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c1-10(16(21)24)25-13-6-4-11(5-7-13)14-8-12(17(18,19)20)9-15(22-14)23(2)3/h4-10H,1-3H3,(H2,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIUDDPMGVMYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide

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